[(4-Methoxy-3-methylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3-methylphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a substituted phenyl ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylphenyl)sulfonylamine typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted aromatic compounds.
Scientific Research Applications
(4-Methoxy-3-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (4-Methoxy-3-methylphenyl)sulfonylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds or ionic interactions with active sites, while the amine group can participate in nucleophilic attacks or form coordination complexes with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)sulfonylamine
- (4-Methylphenyl)sulfonylamine
- (4-Ethoxy-3-methylphenyl)sulfonylamine
Uniqueness
(4-Methoxy-3-methylphenyl)sulfonylamine is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its ability to participate in specific chemical reactions and interact with biological targets in a distinct manner compared to its analogs.
Biological Activity
(4-Methoxy-3-methylphenyl)sulfonylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antioxidant effects, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a sulfonamide functional group attached to a methoxy-substituted aromatic ring and a bulky tetramethylbutyl group. This structural configuration may influence its biological interactions and pharmacokinetics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to (4-Methoxy-3-methylphenyl)sulfonylamine. For instance, derivatives of sulfonamides have shown significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), HCT-116 (colon cancer).
- IC50 Values : Some derivatives exhibited IC50 values as low as 0.02 μmol/mL against A-549 cells, comparable to doxorubicin (IC50 = 0.04 μmol/mL) .
Compound | Cell Line | IC50 (μmol/mL) |
---|---|---|
10a | A-549 | 0.02 |
11c | HCT-116 | 0.06 |
Doxorubicin | A-549 | 0.04 |
These findings suggest that modifications to the sulfonamide structure can enhance anticancer efficacy.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge DPPH radicals:
- DPPH Radical Scavenging : Compounds showed moderate activity compared to ascorbic acid at concentrations of 100 μg/mL.
This antioxidant activity may contribute to its therapeutic effects by mitigating oxidative stress in cancer cells.
The biological mechanisms underlying the activity of (4-Methoxy-3-methylphenyl)sulfonylamine are still being elucidated. However, several studies suggest:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Radical Scavenging : Its antioxidant properties may protect normal cells from damage during chemotherapy.
Case Studies
A notable case study involved the synthesis and biological evaluation of several related sulfonamide compounds. One derivative exhibited potent activity against multiple cancer cell lines with minimal cytotoxicity towards normal cells. This highlights the potential for selective targeting in cancer therapy.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-12-10-13(8-9-14(12)20-7)21(18,19)17-16(5,6)11-15(2,3)4/h8-10,17H,11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPKSUCLSNOWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.